[cis-3-aminocyclohexyl]methanol hydrochloride
Description
[cic-3-Aminocyclohexyl]methanol hydrochloride is a cyclohexane-derived compound featuring a cis-configuration of the amino and hydroxymethyl groups at the 3-position of the ring. This stereochemical arrangement influences its physicochemical properties, such as solubility, stability, and molecular interactions.
Properties
IUPAC Name |
[(1R,3S)-3-aminocyclohexyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-3-1-2-6(4-7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXNLOACNPXMSG-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920966-27-4 | |
| Record name | rac-[(1R,3S)-3-aminocyclohexyl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [cis-3-aminocyclohexyl]methanol hydrochloride typically involves the hydrogenation of nitrocinnamic acids followed by acetylation and subsequent hydrolysis. The process begins with the hydrogenation of nitrocinnamic acids using a nickel catalyst under high pressure and temperature conditions. The resulting product is then acetylated and hydrolyzed to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: [cis-3-aminocyclohexyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce primary amines.
Scientific Research Applications
Scientific Research Applications
The applications of [cis-3-aminocyclohexyl]methanol hydrochloride can be categorized into several key areas:
Pharmaceutical Research
This compound has been investigated for its potential as a lead compound in drug development. Its structural properties allow for modifications that may enhance biological activity. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions .
Neuropharmacology
Studies have shown that this compound may influence synaptic transmission, suggesting its role in treating neurological disorders. Preliminary findings indicate potential efficacy in managing conditions such as anxiety and depression through its interaction with neurotransmitter receptors .
Synthesis of Derivatives
The compound serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with potentially enhanced pharmacological properties.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Case Study 1: Neurotransmitter Modulation
In one study, researchers explored the effects of this compound on serotonin receptor activity. The results indicated that the compound could enhance serotonin signaling, which is beneficial for developing antidepressant therapies. This study underscores the compound's potential role in treating mood disorders.
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant properties of related compounds derived from this compound. The study demonstrated that these derivatives exhibited significant efficacy in animal models of epilepsy, suggesting that the original compound could be further developed for seizure management .
Mechanism of Action
The mechanism of action of [cis-3-aminocyclohexyl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Similarity Analysis
Computational similarity assessments (e.g., Tanimoto coefficients) highlight key analogs (Table 1). These scores, derived from structural fingerprint comparisons, reflect shared functional groups and ring systems.
Table 1: Structural and Similarity Metrics of Key Analogs
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| (cis-3-Aminocyclobutyl)methanol hydrochloride | 1504-49-0 | 0.81 | Cyclobutane ring (smaller, higher strain) |
| (trans-4-Aminocyclohexyl)methanol hydrochloride | 693248-55-4 | 0.74 | Trans-configuration, amino group at 4-position |
| 3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride | 389621-77-6 | 0.72 | Bridged oxabicyclo structure |
| (cis-3-(Aminomethyl)cyclobutyl)methanol hydrochloride | 1778734-54-5 | 0.68 | Cyclobutane ring with aminomethyl side chain |
Key Observations:
- Cyclobutane vs.
- Cis vs. Trans Isomerism : The trans-4-cyclohexyl derivative (similarity 0.74) demonstrates reduced similarity due to stereochemical and positional differences, which may alter solubility and target affinity .
- Bridged Structures : The oxabicyclo derivative (similarity 0.72) introduces an oxygen bridge, modifying electronic properties and hydrogen-bonding capacity .
Methodological Variability in Similarity Scoring
Discrepancies in similarity scores (e.g., trans-4-cyclohexyl derivative scores 0.74 vs. 0.68 ) arise from differences in computational algorithms (e.g., 2D fingerprinting vs. 3D shape-based methods). This variability underscores the need for multi-method validation in virtual screening .
Research Implications
- Drug Design : High-similarity analogs like the cyclobutane derivative may serve as bioisosteres, leveraging comparable steric profiles while tuning metabolic stability.
- Materials Science : Bridged or oxygen-containing variants (e.g., 3-oxabicyclo derivatives) could enhance polymer or supramolecular framework properties .
Biological Activity
[cis-3-Aminocyclohexyl]methanol hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and research findings.
- Molecular Formula : C7H15NO·HCl
- Molecular Weight : 129.20 g/mol
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 2
- Rotatable Bonds : 1
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes.
- Prostaglandin E2 Synthase Inhibition : The compound has been studied as a potential inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), which is implicated in inflammatory processes. Inhibition of this enzyme may lead to reduced inflammation and pain relief, making it a candidate for treating conditions such as arthritis .
- Dopamine Receptor Modulation : Preliminary studies suggest that derivatives of cyclohexyl compounds can act as partial agonists for dopamine receptors, which are crucial in regulating mood and motor control. This action may indicate potential applications in treating neurodegenerative diseases or mood disorders .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in vitro, supporting its role as an anti-inflammatory agent .
- Neuropharmacological Potential : In a series of pharmacological evaluations, the compound showed promise in modulating dopamine pathways, indicating potential use in treating conditions like Parkinson's disease or schizophrenia .
- Antibacterial Activity : Research has indicated that derivatives of this compound exhibit significant antibacterial activity against Gram-negative bacteria, suggesting its utility in developing new antibiotics to combat resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
